Ethyl bromofluoroacetate CAS number and properties
Ethyl bromofluoroacetate CAS number and properties
An In-Depth Technical Guide to Ethyl Bromofluoroacetate for Researchers and Drug Development Professionals
Introduction
Ethyl bromofluoroacetate is a halogenated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional nature—possessing an ester, a bromine atom, and a fluorine atom at the α-carbon—renders it a highly versatile and reactive building block. For researchers and professionals in drug development, this reagent serves as a powerful tool for the strategic introduction of fluorine into molecular scaffolds. The presence of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern pharmaceutical design. This guide provides a comprehensive overview of ethyl bromofluoroacetate, from its fundamental properties and synthesis to its key applications and safe handling protocols.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. Ethyl bromofluoroacetate is unambiguously identified by its CAS (Chemical Abstracts Service) number.
CAS Number : 401-55-8[1][2][3]
This unique identifier ensures consistency across research, procurement, and regulatory documentation. Its structural and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆BrFO₂ | [1][2][3][4] |
| Molecular Weight | 184.99 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][2][5] |
| Boiling Point | 154 °C (lit.) | [1][6] |
| Density | 1.565 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.424 (lit.) | |
| Solubility | Soluble in water | [1][7][8] |
| Linear Formula | BrCH(F)CO₂C₂H₅ | |
| IUPAC Name | ethyl 2-bromo-2-fluoroacetate | [4] |
| InChI Key | ULNDTPIRBQGESN-UHFFFAOYSA-N | |
| SMILES String | CCOC(=O)C(F)Br |
Synthesis of Ethyl Bromofluoroacetate
The preparation of ethyl bromofluoroacetate is a critical process for ensuring a high-purity supply for synthetic applications. While several methods exist, a common laboratory-scale approach involves the bromination of ethyl fluoroacetate. The causality behind this choice lies in the commercial availability of the starting materials and the straightforward nature of the reaction.
One documented synthesis involves the reaction of ethyl fluoroacetate with sulfuric acid.[9] This process highlights a direct and efficient pathway to the target molecule.
Illustrative Synthesis Workflow
The diagram below outlines the conceptual flow for the synthesis of ethyl bromofluoroacetate from its precursor, ethyl fluoroacetate.
Caption: Conceptual workflow for the synthesis of Ethyl Bromofluoroacetate.
Chemical Reactivity and Key Applications in Drug Development
The synthetic utility of ethyl bromofluoroacetate stems from the distinct reactivity of its functional groups. The α-carbon, bonded to both fluorine and bromine, is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom also serves as a good leaving group. This combination makes it a valuable reagent for forming carbon-carbon bonds, particularly in reactions where a fluorinated stereocenter is desired.
The Reformatsky Reaction: A Gateway to α-Fluoro-β-hydroxy Esters
A cornerstone application of ethyl bromofluoroacetate is its use in the Reformatsky reaction.[10] This reaction involves the oxidative addition of a metal, typically zinc, to the carbon-bromine bond, forming an organozinc intermediate (a zinc enolate). This enolate then reacts with a carbonyl compound (an aldehyde or ketone) to form an α-fluoro-β-hydroxy ester after acidic workup.
The significance for drug development is profound: β-hydroxy acids and their derivatives are common structural motifs in biologically active molecules. The ability to introduce a fluorine atom at the α-position provides a strategic handle to modulate the acidity, hydrogen bonding capacity, and metabolic stability of the resulting compound. The reaction can be catalyzed by additives like cerium(III) chloride (CeCl₃), which often improves yields and simplifies the procedure.[10]
Caption: Key steps in the Reformatsky reaction using Ethyl Bromofluoroacetate.
Other Significant Applications
Beyond the Reformatsky reaction, ethyl bromofluoroacetate is employed in various other transformations:
-
Synthesis of Fluorinated Building Blocks : It serves as an intermediate for creating polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines.[1][2][7]
-
Michael Initiated Ring Closure (MIRC) : This reagent has been used to develop highly diastereoselective routes to functionalized monofluorinated cyclopropanes.
-
Green Chemistry : It can be utilized as a fluorination reagent to introduce fluorine atoms into other organic molecules, thereby enhancing their biological activity and stability.[5]
-
Pharmaceutical and Agrochemical Synthesis : Its role as a versatile intermediate is crucial in the synthesis of diverse biologically active molecules for treating diseases like cancer and viral infections, as well as in developing effective agrochemicals.[5][11]
Experimental Protocol: Catalyzed Reformatsky Reaction
To provide a practical context, the following is a representative protocol for the cerium-catalyzed Reformatsky reaction, adapted from methodologies described in the literature.[10] This protocol is self-validating in that successful product formation, verifiable by standard analytical techniques (NMR, MS), confirms the efficacy of the described steps.
Objective: To synthesize an α-fluoro-β-hydroxy ester via the reaction of ethyl bromofluoroacetate with a model aldehyde (e.g., benzaldehyde) using zinc and catalytic CeCl₃.
Materials:
-
Ethyl bromofluoroacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), dried (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the dried CeCl₃ (0.1 eq) and activated zinc dust (1.5 eq) to a round-bottom flask containing anhydrous THF.
-
Initiation: Stir the suspension vigorously. Add a small portion (approx. 10%) of a solution of ethyl bromofluoroacetate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF. Gentle warming may be required to initiate the reaction, often indicated by a slight exotherm or bubble formation.
-
Addition: Once the reaction has initiated, add the remaining solution of the ester and aldehyde dropwise via a dropping funnel, maintaining a gentle reflux. The rate of addition should be controlled to prevent an overly vigorous reaction.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes unreacted zinc salts, and the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired α-fluoro-β-hydroxy ester.
Safety, Handling, and Storage
Ethyl bromofluoroacetate is a hazardous chemical and must be handled with appropriate precautions.[12] Its safety profile necessitates careful planning for its use, storage, and disposal.
| Hazard Class | Statement | Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) | GHS07 (Exclamation Mark) |
| Skin Irritation | Causes skin irritation (H315) | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) |
| Flammability | Combustible liquid (H227) | No Pictogram for this classification |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle ethyl bromofluoroacetate in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]
-
Personal Protective Equipment : Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]
Storage and Incompatibilities
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is often 2-8°C. Keep away from heat, sparks, and open flames.[15]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][16]
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[15]
Spectroscopic Data Interpretation
Verifying the identity and purity of ethyl bromofluoroacetate is typically achieved through spectroscopic methods. Based on its structure, the following spectral features are expected:
-
¹H NMR : The proton nuclear magnetic resonance spectrum should exhibit a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons of the ethyl group.[17] The single proton on the α-carbon (-CHFBr) would appear as a doublet due to coupling with the adjacent fluorine atom.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon (split by fluorine), and the two carbons of the ethyl group.
-
IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1710-1750 cm⁻¹.
Conclusion
Ethyl bromofluoroacetate is a reagent of considerable value for chemists engaged in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its capacity to serve as a compact and reactive source for introducing the α-fluoroester moiety makes it an indispensable tool. A thorough understanding of its properties, reactivity—especially in the Reformatsky reaction—and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of versatile building blocks like ethyl bromofluoroacetate is set to increase, solidifying its role in advancing drug discovery and materials science.
References
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- 2. Competitive Ethyl Bromofluoroacetate [401-55-8] | China Manufacturer [gmchemix.com]
- 3. Ethyl bromofluoroacetate [oakwoodchemical.com]
- 4. Acetic acid, 2-bromo-2-fluoro-, ethyl ester | C4H6BrFO2 | CID 2733407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. 401-55-8 Cas No. | Ethyl bromofluoroacetate | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. Ethyl bromofluoroacetate | 401-55-8 [chemicalbook.com]
- 8. Ethyl bromofluoroacetate, 97% | Fisher Scientific [fishersci.ca]
- 9. Ethyl bromofluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]
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